molecular formula C12H12FN3O3S B7075429 N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide

Cat. No.: B7075429
M. Wt: 297.31 g/mol
InChI Key: LFRGQDIQLHTVDE-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a cyclopropyl group, an oxadiazole ring, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c1-7-3-2-4-9(13)10(7)20(17,18)16-12-14-11(19-15-12)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRGQDIQLHTVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)NC2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Sulfonamide Formation: The final step involves the sulfonation of the aromatic ring followed by the introduction of the sulfonamide group. This can be achieved using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the oxadiazole ring and cyclopropyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine
  • **5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
  • **5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

Uniqueness

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-fluoro-6-methylbenzenesulfonamide stands out due to the presence of the fluoro and methyl groups on the benzenesulfonamide moiety, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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